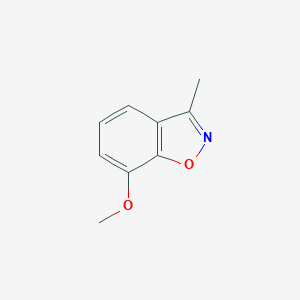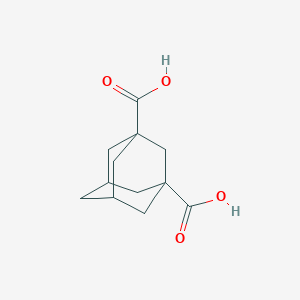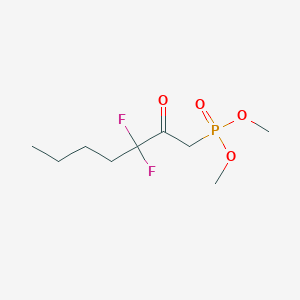
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Übersicht
Beschreibung
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a pharmaceutical intermediate . It is mainly used for the synthesis of prostaglandin analogs such as lubiprostone, a prostaglandin E1 derivative used in the treatment of chronic idiopathic constipation .
It is used as a synthetic intermediate in the production of prostaglandin analogs .
Molecular Structure Analysis
The molecular formula of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is C9H17F2O4P . The molecular weight is 258.20 g/mol .Chemical Reactions Analysis
As a pharmaceutical intermediate, this compound is used in laboratory research and development processes, as well as in the chemical medicine synthesis process .Physical And Chemical Properties Analysis
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a liquid at 20 degrees Celsius . It has a boiling point of 110 °C at 0.4 mmHg and a flash point of 136 °C . The refractive index is 1.42 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Catalyst
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is utilized as a catalyst in organic synthesis, particularly in the addition reactions of compounds such as allylic, olefinic, and acetylenic substrates. Its role as a catalyst helps in the formation of carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules .
Intermediate for Pharmaceutical Compounds
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure, featuring a difluoro and phosphonate group, allows for the introduction of these functional groups into target molecules, which can be pivotal in the development of new drugs .
Material Science
In material science, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be applied to modify surface properties of materials. Its ability to introduce fluorine atoms can be exploited to enhance the hydrophobicity of surfaces, which is beneficial in creating water-resistant coatings .
Agricultural Chemistry
The compound’s phosphonate group is structurally similar to phosphate, which is essential for plant growth. Therefore, it can be used in the design of novel agrochemicals, such as herbicides or fungicides, to improve crop protection and yield .
Flame Retardants
Due to the presence of phosphorus and fluorine, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be incorporated into flame retardant formulations. These elements contribute to the flame-retarding action by promoting char formation and inhibiting the combustion process .
Chemical Research
Researchers often use this compound as a reagent to study various chemical reactions, including those that involve phosphorus or fluorine transfer. It’s a valuable tool for understanding reaction mechanisms and developing new synthetic methodologies .
Polymer Chemistry
In polymer chemistry, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate can be used to introduce phosphonate ester groups into polymers, which can alter their physical properties, such as thermal stability and solubility .
Biochemistry Research
Lastly, in biochemistry, the compound can be used to mimic the structure of natural biomolecules, which can be useful in studying enzyme-substrate interactions and designing enzyme inhibitors that have therapeutic potential .
Wirkmechanismus
Target of Action
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (DFP) is a versatile compound used in organic synthesis . The primary targets of DFP are the organic compounds involved in addition reactions, particularly alkenes and alkynes .
Mode of Action
DFP acts as a catalyst in the addition reactions of alkenes and alkynes . It interacts with these organic compounds, facilitating the reaction process and leading to the formation of new compounds .
Biochemical Pathways
It’s known that dfp plays a crucial role in organic synthesis, particularly in the addition reactions of alkenes and alkynes . The downstream effects would be the formation of new organic compounds.
Pharmacokinetics
It’s known that dfp is soluble in most organic solvents, such as alcohol, ether, and chlorinated hydrocarbons . This suggests that DFP could have good bioavailability when used in organic synthesis.
Result of Action
The result of DFP’s action is the formation of new organic compounds through addition reactions . It serves as a catalyst, facilitating the reaction process and leading to the synthesis of desired organic compounds .
Action Environment
The action of DFP can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere at room temperature . It should also be kept away from strong oxidizing agents . Moreover, DFP is a hazardous chemical, and strict safety procedures must be followed during its handling and storage .
Safety and Hazards
Zukünftige Richtungen
As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .
Eigenschaften
IUPAC Name |
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISDEVRDMKWPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455903 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
CAS RN |
50889-46-8 | |
| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

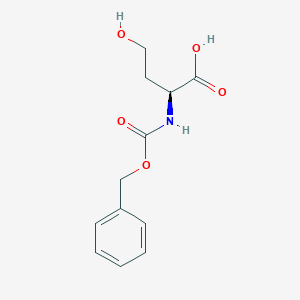
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)


![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

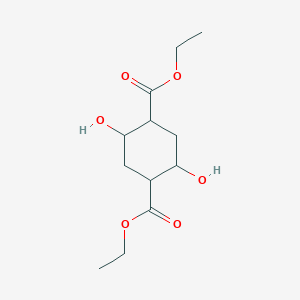

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)

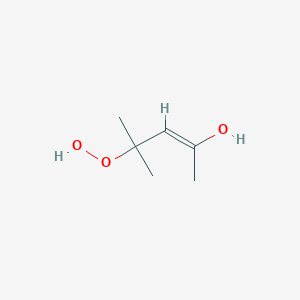
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
